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molecular formula C5H4BrN B571381 3-Bromopyridine-D4 CAS No. 66148-14-9

3-Bromopyridine-D4

Cat. No. B571381
M. Wt: 162.022
InChI Key: NYPYPOZNGOXYSU-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM(0) (0.059 g, 0.06 mmol) and rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.080 g, 0.13 mmol) were mixed together and evacuated and purged with nitrogen 3 times. toluene (31.6 ml) was added and the resulting mixture heated to 90°C for 10 minutes then cooled to room temperature. sodium tert-butoxide (0.465 g, 4.84 mmol), 3-bromopyridine (0.310 ml, 3.22 mmol) and tert-butyl piperazine-1-carboxylate (0.6 g, 3.22 mmol) were added and the resulting mixture was heated at 85 °C for 64 hours. The reaction mixture was cooled to RT and filtered through celite and concentrated to give an orange solid. The crude product was purified by flash silica chromatography, elution gradient 30 to 50% EtOAc in heptane. Pure fractions were evaporated to dryness to afford tert-butyl 4-(pyridin-3-yl)piperazine-1-carboxylate (0.248 g, 29.2 %) as a yellow oil which crystallised on standing.
Quantity
0.00484 mol
Type
reagent
Reaction Step One
Quantity
0.0316 L
Type
solvent
Reaction Step Two
Quantity
0.00322 mol
Type
reactant
Reaction Step Three
Quantity
0.00322 mol
Type
reactant
Reaction Step Four

Identifiers

CUSTOM
803
reaction index
NAME
1.3.1 [N-arylation with Ar-X] Bromo Buchwald-Hartwig amination
reaction type

Inputs

Step One
Name
Quantity
0.00484 mol
Type
reagent
Smiles
CC(C)(C)[O-].[Na+]
Step Two
Name
Quantity
0.0316 L
Type
solvent
Smiles
CC1=CC=CC=C1
Step Three
Name
Quantity
0.00322 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCNCC1
Step Four
Name
Quantity
0.00322 mol
Type
reactant
Smiles
C1=CC(=CN=C1)Br
Step Five
Name
Quantity
0.000129 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8
Name
Quantity
6.44e-05 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=CC=C2
Measurements
Type Value Analysis
YIELD 29.23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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